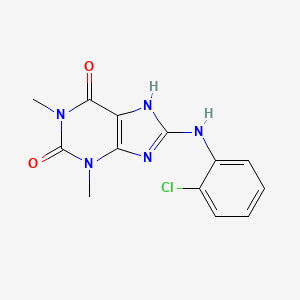
2-Ethoxyethyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyethyl 4-nitrobenzoate is an organic compound with the molecular formula C11H13NO5. It is an ester derivative of 4-nitrobenzoic acid and 2-ethoxyethanol. This compound is known for its applications in various chemical and pharmaceutical processes due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-ethoxyethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Nitrobenzoic acid+2-EthoxyethanolH2SO42-Ethoxyethyl 4-nitrobenzoate+H2O
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as zeolites and microwave irradiation can further enhance the efficiency of the esterification process .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 2-ethoxyethyl 4-aminobenzoate. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-ethoxyethanol.
Substitution: The nitro group in the compound can participate in nucleophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: 2-Ethoxyethyl 4-aminobenzoate.
Hydrolysis: 4-Nitrobenzoic acid and 2-ethoxyethanol.
Substitution: Various substituted 2-ethoxyethyl benzoates.
Applications De Recherche Scientifique
2-Ethoxyethyl 4-nitrobenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving ester hydrolysis and enzyme kinetics.
Medicine: It is a precursor in the synthesis of local anesthetics such as benzocaine and procaine.
Industry: The compound is employed in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethoxyethyl 4-nitrobenzoate primarily involves its hydrolysis to 4-nitrobenzoic acid and 2-ethoxyethanol. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester bond’s cleavage is facilitated by esterases, which are enzymes that catalyze the hydrolysis of ester bonds.
Comparaison Avec Des Composés Similaires
Ethyl 4-nitrobenzoate: Similar ester structure but with an ethyl group instead of an ethoxyethyl group.
Methyl 4-nitrobenzoate: Contains a methyl group instead of an ethoxyethyl group.
2-Methoxyethyl 4-nitrobenzoate: Similar structure but with a methoxyethyl group.
Uniqueness: 2-Ethoxyethyl 4-nitrobenzoate is unique due to its ethoxyethyl group, which imparts different solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Propriétés
Numéro CAS |
37460-43-8 |
|---|---|
Formule moléculaire |
C11H13NO5 |
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
2-ethoxyethyl 4-nitrobenzoate |
InChI |
InChI=1S/C11H13NO5/c1-2-16-7-8-17-11(13)9-3-5-10(6-4-9)12(14)15/h3-6H,2,7-8H2,1H3 |
Clé InChI |
JVKUSNIMTZCOMW-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine](/img/structure/B13752050.png)









![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
